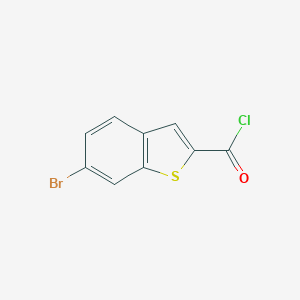

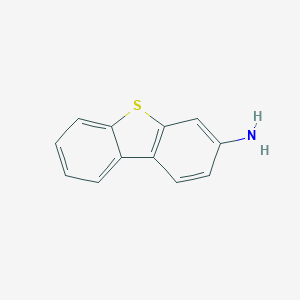

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid, also known as ODQ, is a potent and selective inhibitor of the soluble guanylyl cyclase (sGC) enzyme. It is an important research tool in the field of pharmacology and biochemistry, and has been used extensively to investigate the role of sGC in various physiological and pathological processes.

科学的研究の応用

Implications in Medicinal Chemistry

Quinazoline derivatives are recognized for their significant biological activities, including antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and versatility of the quinazoline nucleus allow for the introduction of various bioactive moieties, leading to the creation of new potential medicinal agents. These compounds have been actively pursued for their potential to combat antibiotic resistance, highlighting their importance in medicinal chemistry and drug development (Tiwary et al., 2016).

Bioactive Alkaloids

Quinoline and quinazoline alkaloids exhibit a broad range of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and antiparasitic effects. Their discovery has spurred new areas in drug development, particularly in antimalarial and anticancer therapeutics. Over 200 molecules from these classes have been identified with significant biological activities, underscoring the potential of quinazoline derivatives in discovering new drugs (Shang et al., 2018).

Anticancer Applications

Quinazoline derivatives have demonstrated a wide range of biological properties, including anticancer, antibacterial, anti-inflammatory, antimalarial, and antihypertensive activities. Their ability to inhibit EGFR and other therapeutic protein targets makes them promising candidates for cancer treatment. Recent patents highlight the development of novel quinazoline compounds as anticancer drugs, targeting not only EGFR but also other kinases, histone deacetylases, and metabolic pathways (Ravez et al., 2015).

Synthetic Chemistry and Optoelectronic Materials

Quinazolines are pivotal in synthesizing eco-friendly, multi-component strategies, reflecting their importance in both medicinal chemistry and broader chemical applications. Their incorporation into π-extended conjugated systems has been valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, and photoelectric conversion elements, showcasing the versatility of quinazoline derivatives beyond medicinal applications (Faisal & Saeed, 2021).

特性

IUPAC Name |

2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHQMHTSPQPMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=CC=CC=C2C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378252 |

Source

|

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

CAS RN |

328977-86-2 |

Source

|

| Record name | 2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)